3,4-Dichloro-2-fluorobenzoic acid

Chemical tracers Phloem mobility Lipophilicity

Standard dichlorobenzoic acids lack the ortho-fluorine substitution needed for differential reactivity and optimal phloem transport. This halogenated benzoic acid solves both issues: - XLogP 2.8 enables systemic herbicide scaffold design vs. poor translocation of polyfluorinated analogs - Ortho-F confers sequential, regioselective cross-coupling at 3- vs 4-Cl positions - ≥97% purity, 2-8°C sealed dry storage; validated for GC-MS tracer studies (8-37 ng/L detection)

Molecular Formula C7H3Cl2FO2
Molecular Weight 209 g/mol
CAS No. 1349715-68-9
Cat. No. B3099066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-fluorobenzoic acid
CAS1349715-68-9
Molecular FormulaC7H3Cl2FO2
Molecular Weight209 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)Cl)Cl
InChIInChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12)
InChIKeyHLDZSXDWETXHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-2-fluorobenzoic Acid: Properties and Baseline


3,4-Dichloro-2-fluorobenzoic acid (CAS 1349715-68-9) is a halogenated benzoic acid derivative with the molecular formula C₇H₃Cl₂FO₂ and a molecular weight of 209.00 g/mol. It belongs to the fluorobenzoic acid (FBA) class, which is extensively used as synthetic intermediates for pharmaceuticals and agrochemicals, and as chemical tracers in oilfield and hydrological applications [1][2]. The compound contains two chlorine atoms at the 3- and 4-positions and a fluorine atom at the 2-position on the benzene ring, giving it a computed XLogP3-AA of 2.8, a topological polar surface area of 37.3 Ų, and one hydrogen bond donor [1]. Commercial samples are typically available with purity ≥95% .

3,4-Dichloro-2-fluorobenzoic Acid vs. Generic Analogs


Fluorobenzoic acids exhibit distinct physicochemical properties determined by the number and position of halogen substituents, which critically impact their performance in specific applications. For example, the phloem mobility of benzoic acid derivatives in plants is highly dependent on their lipophilicity; compounds of intermediate lipophilicity (e.g., 2-fluoro-, 4-chloro-, and 3,4-dichlorobenzoic acids) achieve the highest concentrations in phloem exudates, whereas more heavily fluorinated analogs (e.g., pentafluorobenzoic acid) are poorly translocated due to lower pKa values [1]. Additionally, the ortho-fluorine substitution in 3,4-dichloro-2-fluorobenzoic acid influences its conformational landscape and hydrogen-bonding capacity differently compared to non-fluorinated dichlorobenzoic acids, which can alter reactivity in coupling reactions [2][3]. Substituting a generic analog without considering these positional and electronic effects may lead to suboptimal reaction yields, altered biological activity, or failed analytical tracer detection.

3,4-Dichloro-2-fluorobenzoic Acid: Differentiation Evidence


Lipophilicity for Tracer and Translocation Applications

The computed lipophilicity (XLogP3-AA) of 3,4-dichloro-2-fluorobenzoic acid is 2.8, placing it in the intermediate lipophilicity range identified as optimal for phloem translocation in plants, a key property for systemic agrochemicals [1][2]. In a comparative study of ¹⁴C-labeled benzoic acids in castor bean, compounds of intermediate lipophilicity, including 3,4-dichlorobenzoic acid (a close analog lacking the ortho-fluorine), achieved the highest concentrations in phloem exudates, outperforming both more lipophilic (pentafluorobenzoic acid) and less lipophilic (unsubstituted benzoic acid) analogs [2].

Chemical tracers Phloem mobility Lipophilicity Enhanced oil recovery

Purity and Storage Stability

3,4-Dichloro-2-fluorobenzoic acid is commercially supplied at ≥95% purity by multiple vendors, with some suppliers offering ≥97% or ≥98% grades . The recommended storage condition is sealed in a dry environment at 2–8°C, ensuring long-term stability for research use . In comparison, generic fluorobenzoic acids are often available only at lower purity grades (e.g., 95% RG), which may introduce impurities that interfere with sensitive analytical or synthetic workflows [1].

Purity Storage stability Procurement Quality control

Analytical Detectability in Environmental Matrices

Fluorobenzoic acids (FBAs), including 3,4-dichloro-2-fluorobenzoic acid, are detectable at ultra-trace levels using established analytical methods. Isotope dilution GC-MS achieves detection limits of 8–37 ng L⁻¹ for six FBAs in reservoir and groundwater, with recoveries between 66% and 85% [1]. LC-MS/MS methods can directly quantify 15 FBAs in groundwater with a detection limit of 1 µg L⁻¹ using electrospray ionization [2]. The chlorine atoms in 3,4-dichloro-2-fluorobenzoic acid provide a distinct isotopic signature that can be leveraged for improved mass spectrometric detection compared to non-chlorinated FBAs [3].

Analytical chemistry Tracers SPE GC-MS LC-MS/MS

Synthetic Versatility as a Halogenated Building Block

3,4-Dichloro-2-fluorobenzoic acid serves as a versatile scaffold for further derivatization. The carboxylic acid group can be readily esterified to produce methyl or ethyl esters (e.g., CAS 1279707-12-8), which are used in medicinal chemistry . The ortho-fluorine and meta/para-chlorines provide multiple sites for sequential cross-coupling reactions. Studies on substituted dichlorobenzenes demonstrate that the presence of an additional substituent (e.g., fluorine) creates differential reactivity between the chlorine atoms, enabling regioselective couplings [1]. This regioselectivity is not achievable with simpler dichlorobenzoic acids lacking the ortho-fluorine directing group.

Synthetic intermediate Cross-coupling Pharmaceutical synthesis Aryl halide

3,4-Dichloro-2-fluorobenzoic Acid: Key Applications


Phloem-Mobile Systemic Agrochemicals

Based on its intermediate lipophilicity (XLogP3-AA 2.8) and the established structure-translocation relationship for benzoic acids, 3,4-dichloro-2-fluorobenzoic acid is an ideal scaffold for designing systemic herbicides or fungicides that require efficient phloem transport to reach target tissues [1][2].

Oilfield Reservoir Tracer Studies

The compound's membership in the fluorobenzoic acid class, which is widely validated for ultra-trace detection (8–37 ng L⁻¹ by GC-MS) in complex aqueous matrices, makes it suitable for use as a conservative chemical tracer in enhanced oil recovery (EOR) and hydrological modeling [3][4]. Its chlorine content provides a unique mass spectrometric signature for multiplexed tracer studies [5].

Arylcarboxamide and Biaryl Synthesis

The ortho-fluorine substitution pattern confers differential reactivity between the 3- and 4-chloro positions, enabling sequential, regioselective cross-coupling reactions that are not possible with non-fluorinated dichlorobenzoic acids [6]. This makes the compound a strategic building block for constructing diverse chemical libraries in drug discovery.

Analytical Method Development and Quality Control

With commercial purity levels up to ≥97% and defined storage conditions (2–8°C, sealed dry), this compound is well-suited for use as a reference standard in the development and validation of analytical methods for fluorinated aromatic acids .

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